molecular formula C15H16FNO2S B2516809 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097893-64-4

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No. B2516809
CAS RN: 2097893-64-4
M. Wt: 293.36
InChI Key: IPROGZSGWZUXIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using X-ray diffraction and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating crystallization in a triclinic system . Disorder-induced concomitant polymorphism was observed in 3-fluoro-N-(3-fluorophenyl)benzamide, with two forms showing different crystal structures . These findings suggest that the molecular structure of "3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide" could also be characterized by similar techniques to understand its crystalline forms and polymorphism.

Chemical Reactions Analysis

The chemical reactivity and interactions of benzamide derivatives have been studied through various spectroscopic methods. Vibrational spectroscopic studies and DFT calculations were performed on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide to understand its vibrational wavenumbers and charge transfer interactions . These studies provide insights into the chemical behavior of benzamide derivatives, which could be applied to analyze the chemical reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their binding affinity to receptors and their potential as imaging agents, have been evaluated. Fluorine-containing benzamide analogs were synthesized for PET imaging of sigma2 receptors in solid tumors . The antioxidant properties of benzamide derivatives were determined using DPPH free radical scavenging tests . These studies indicate that the physical and chemical properties of "this compound" could be explored for potential biological activities and applications in imaging.

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROGZSGWZUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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